molecular formula C14H10ClF4N B2596627 (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2248271-14-7

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B2596627
CAS No.: 2248271-14-7
M. Wt: 303.68
InChI Key: GYOGPFIKIZGYJC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (CAS 2248271-14-7) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a methanamine core flanked by two aromatic rings: a 4-chlorophenyl group and a 2-fluoro-4-(trifluoromethyl)phenyl group. This specific substitution pattern incorporates multiple halogen atoms, including chlorine and fluorine, as well as a trifluoromethyl group, which are known to profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to therapeutic targets. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy; this pharmacophore is a common feature in many modern pharmaceuticals due to its ability to enhance membrane permeability and improve metabolic stability by mimicking key binding interactions . This compound is related to chemical scaffolds investigated for their potential as biological inhibitors. For instance, similar diaryl methanamine structures have been explored in the development of D-amino-acid oxidase (DAAO) inhibitors, which are a target for neurological disorders . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a precursor for the development of potential therapeutic agents, or as a standard in analytical studies. The molecular formula is C14H10ClF4N and it has a molecular weight of 303.68 g/mol. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary application.

Properties

IUPAC Name

(4-chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-6-3-9(7-12(11)16)14(17,18)19/h1-7,13H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGPFIKIZGYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-4-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine is a synthetic organic molecule with potential applications in various scientific fields, including medicinal chemistry, agrochemicals, and material science. This article delves into its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of trifluoromethyl phenylmethanamine have demonstrated cytotoxic effects against various cancer cell lines due to their ability to interact with protein targets involved in cell growth and survival .
  • Antimicrobial Properties : The incorporation of fluorine atoms in organic compounds often enhances their biological activity. Studies indicate that fluorinated phenylmethanamines can exhibit improved antibacterial and antifungal properties compared to their non-fluorinated counterparts .

Agrochemicals

The unique structure of this compound makes it a candidate for use in agrochemical formulations.

  • Pesticidal Activity : Compounds similar to this methanamine have been synthesized and evaluated for their effectiveness as pesticides. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of the active ingredient in agricultural applications .

Material Science

In material science, the compound's properties can be leveraged for developing advanced materials.

  • Polymer Additives : The incorporation of fluorinated compounds into polymers can enhance thermal stability and chemical resistance. Research indicates that the addition of such compounds can improve the performance characteristics of polymers used in coatings and packaging materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of fluorinated phenylmethanamine derivatives. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against HepG2 liver cancer cells, suggesting potent anticancer activity .

Case Study 2: Agricultural Applications

In a series of experiments assessing the efficacy of various agrochemicals, a derivative of this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations, indicating its potential as an effective pesticide .

Case Study 3: Material Enhancements

Research focusing on polymer composites revealed that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the fluorinated groups within the polymer matrix .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, binding affinity, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Properties
(4-Chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (Target) 4-ClPh, 2-F-4-CF₃Ph C₁₄H₁₁ClF₄N 296.70 (calculated) Inferred higher lipophilicity due to CF₃ and Cl
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine (Analog 1) 4-ClPh, 4-CF₃Ph C₁₄H₁₁ClF₃N 285.05 Monoisotopic mass: 285.05322 Da; no reported bioactivity
(4-Chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride (Analog 2) 4-ClPh, 3-F-4-CF₃Ph C₁₄H₁₁Cl₂F₄N 328.21 (HCl salt) Hydrochloride salt form; enhanced solubility in polar solvents
[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine (Analog 3) 4-F-2-CF₃Ph C₈H₇F₄N 193.14 CAS 202522-22-3; simpler structure with single aromatic ring
Key Observations:
  • Trifluoromethyl Group : The 4-CF₃ group in the target and analogs increases electron-withdrawing effects, stabilizing the molecule and enhancing resistance to oxidative metabolism .
  • Chlorine Substitution : The 4-Cl group in the target and Analog 1 contributes to hydrophobic interactions, a critical factor in receptor binding .

Pharmacological and Industrial Relevance

  • Antiproliferative Potential: Diarylmethanamines with halogen and CF₃ groups (e.g., ’s derivatives) have shown antiproliferative activity, suggesting the target compound may also exhibit cytotoxicity .
  • Material Science : Trifluoromethylated methanamines are used in optoelectronic materials due to their electron-deficient aromatic systems .

Biological Activity

(4-Chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (CAS Number: 1516284-69-7) is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H10ClF4NC_{14}H_{10}ClF_4N, with a molecular weight of 303.68 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H10ClF4N
Molecular Weight303.68 g/mol
CAS Number1516284-69-7

Interaction with Receptors

Research indicates that compounds similar to this compound exhibit significant activity as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR). For instance, studies have shown that modifications in the structure can enhance receptor modulation potency:

  • Activity at α7 nAChRs : Compounds with similar structural motifs have demonstrated EC50 values ranging from 0.14 µM to 2.5 µM, indicating potent receptor activation .

Therapeutic Potential

The modulation of α7 nAChRs is particularly relevant in the context of neurodegenerative diseases and cognitive disorders. By enhancing cholinergic signaling, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of structurally related compounds found that they could significantly reduce neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .
  • Anxiolytic Activity : Another investigation highlighted the anxiolytic properties of similar compounds, showing reduced anxiety-like behaviors in rodent models through modulation of GABA receptors alongside nAChRs .

Summary of Key Studies

The following table summarizes key findings from research studies on this compound and related compounds:

Study ReferenceCompound TestedEC50 (µM)Max Modulation (%)Biological Activity
1a1.5500α7 nAChR positive modulator
7a0.14600Neuroprotective effects
BAY-069--Inhibitor for BCAT1/2

The mechanism by which this compound exerts its effects involves allosteric modulation of nAChRs, leading to enhanced neurotransmitter release and improved synaptic plasticity. This mechanism underlies its potential therapeutic applications in cognitive enhancement and neuroprotection.

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